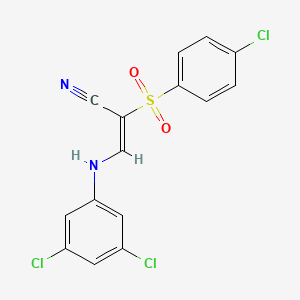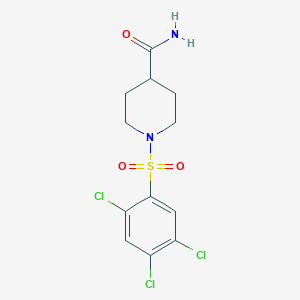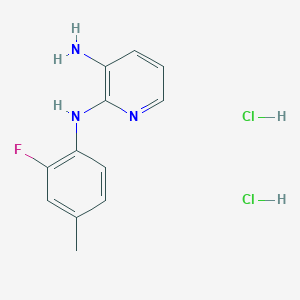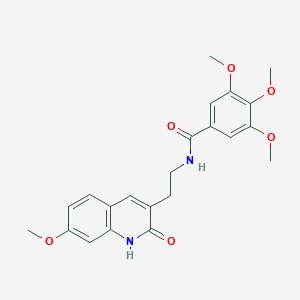
4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are important in the field of medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would consist of a quinoline core with a hydroxy group at the 4-position, a trifluoromethyl group at the 8-position, and a carboxamide group at the 3-position with a methoxyphenyl group attached to the nitrogen of the carboxamide .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. For instance, the carboxamide could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .
Applications De Recherche Scientifique
Polymorphic Modifications and Diuretic Properties
4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide and similar compounds have been investigated for their diuretic properties. For instance, a related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, has shown strong diuretic properties, potentially serving as a new remedy for hypertension. This compound exhibits two polymorphic modifications with distinct crystal packing, indicating diverse structural features which could influence its diuretic effectiveness (Shishkina et al., 2018).
Antiproliferative Activity and Kinase Inhibition
Compounds structurally related to 4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide have been evaluated for their antiproliferative activity against various cancer cell lines. A study on novel 4-(2-fluorophenoxy)quinoline derivatives revealed moderate to excellent antiproliferative activity, demonstrating the potential of quinoline derivatives in cancer treatment (Li et al., 2013).
Applications in Prostate Cancer Treatment
A specific derivative, tasquinimod (4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide), is currently in phase III clinical trials for treating metastatic prostate cancer. Its structural characteristics, like the near-planar quinoline unit and the orientation of its carboxamide side chain, play a crucial role in its medicinal properties (Akinboye et al., 2014).
Antibacterial and Antifungal Properties
Quinoline derivatives, including those structurally similar to 4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide, have been explored for their potential antibacterial and antifungal activities. A study synthesizing various pyrazolo[3,4-d]pyrimidine derivatives highlighted their effectiveness against a range of bacterial and fungal strains, indicating the broader application of quinoline compounds in antimicrobial therapies (Holla et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c1-26-11-5-2-4-10(8-11)23-17(25)13-9-22-15-12(16(13)24)6-3-7-14(15)18(19,20)21/h2-9H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLVDSULZPUPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2691378.png)

![N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2691381.png)
![(2-(methylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2691382.png)

![N-benzyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2691386.png)
![Methyl 2'-methoxy-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2691390.png)
![N-(2-chloro-4-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2691392.png)

![(3Ar,6aR)-5-methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2691394.png)

